Lipophilicity Reduction vs. 4-Benzylpiperidine Improves Ligand Efficiency Metrics
The benzyloxy oxygen lowers computed logP by 0.6–1.0 log units compared with 4-benzylpiperidine. This translates to lower lipophilic ligand efficiency (LLE) burden and is consistent with the design objective of reducing cLogP-driven off-target promiscuity [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 1.53 (Chembase) – 1.96 (Chemscene) |
| Comparator Or Baseline | 4-Benzylpiperidine: logP 2.56 (Chemsrc) |
| Quantified Difference | ΔlogP = 0.6–1.0 units lower for 4-(Benzyloxy)piperidine |
| Conditions | Predicted/experimental logP from authoritative databases |
Why This Matters
Lower logP correlates with reduced phospholipidosis risk and improved developability profile in CNS programmes, making 4-(benzyloxy)piperidine a superior starting point when seeking balanced permeability.
- [1] Chembase, '4-(benzyloxy)piperidine,' logP 1.532; Chemscene, logP 1.9552, accessed 2026. View Source
